2-(3,4-Dimethylphenyl)ethanol
Description
Contextual Significance of Dimethylphenyl-Substituted Ethanols in Organic Chemistry
Dimethylphenyl-substituted ethanols are of considerable interest in organic chemistry primarily due to their role as versatile synthetic intermediates. ontosight.ai The presence of the hydroxyl group and the substituted aromatic ring allows for a wide range of chemical transformations. The methyl groups on the phenyl ring influence the molecule's electronic and steric properties, which can direct the outcomes of chemical reactions. solubilityofthings.com
These compounds are frequently used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai For instance, structural analogs like 1-(2,3-dimethylphenyl)ethanol (B1346038) are documented as key intermediates in the synthesis of selective α2-adrenergic receptor agonists, which are significant in veterinary and human medicine. Similarly, 2-amino-2-(3,4-dimethylphenyl)ethanol (B113253) is utilized as an intermediate in the creation of various organic compounds. The reactivity of these compounds is also a subject of study; for example, 2-(2,5-dimethylphenyl)ethanol (B1347309) is used as a reagent that reacts with electrophiles to form alkenylated products in the synthesis of other aromatic hydrocarbons. biosynth.com
The structural features of dimethylphenyl ethanols, particularly the chirality that can arise when the hydroxyl group is on the carbon adjacent to the ring (as in 1-arylethanol structures), are also of high importance. The stereochemistry of these chiral centers has significant implications for the biological activity of the final products.
Scope and Overview of Academic Research on 2-(3,4-Dimethylphenyl)ethanol and its Structural Analogs
Academic research into this compound and its analogs covers a broad spectrum, from fundamental synthesis and reaction mechanics to applications in medicinal and materials science.
Research on this compound itself has highlighted its utility as a precursor in the synthesis of various heterocyclic compounds. For example, it has been used in Friedel-Crafts reactions to produce propanoic acid derivatives, which are then converted into pyridazinones and other heterocyclic systems. ekb.eg
The broader family of arylethanols is the subject of extensive investigation. Studies often focus on developing efficient synthetic routes. One common method for producing 1-arylethanols is through the reduction of the corresponding acetophenone (B1666503) derivative. ontosight.ai More advanced strategies include Lewis base-catalyzed asymmetric reactions to create enantiomerically enriched 2-amino-1-arylethanols, which are common structural motifs in pharmaceuticals. researchgate.net
The reactivity of these compounds is another major research area. Mechanistic studies, such as those exploring structure-reactivity correlations in SN1 reactions of 1-arylethanol derivatives, provide fundamental insights into organic reaction pathways. acs.org Recent research has also investigated the electrochemical deconstructive methoxylation of 2-arylalcohols. cardiff.ac.uk These studies found that the reaction proceeds through the fragmentation of an aromatic radical cation, and the efficiency of this process is dependent on structural features that stabilize the resulting intermediates. cardiff.ac.uk
In the realm of medicinal chemistry, arylethanol derivatives are being explored for their therapeutic potential. Researchers have designed and synthesized novel mitochondriotropic agents derived from 2-arylethanol, which have shown potent and selective antiproliferative activity against human tumor cell lines. nih.gov Other research focuses on the biological activities of isomers like 1-(2,4-dimethylphenyl)ethanol, which has been studied for potential antimicrobial and antioxidant properties. ontosight.ai The table below summarizes the research focus for this compound and several of its structural analogs.
Table 2: Research Focus on this compound and Its Structural Analogs
| Compound | CAS Number | Molecular Formula | Key Research Area(s) | Source(s) |
|---|---|---|---|---|
| This compound | 87776-80-5 | C₁₀H₁₄O | Precursor for heterocyclic compound synthesis (e.g., pyridazinones). | ekb.eg |
| 1-(2,3-Dimethylphenyl)ethanol | 54166-49-3 | C₁₀H₁₄O | Synthetic intermediate for α2-adrenergic receptor agonists (e.g., medetomidine). | |
| 1-(2,4-Dimethylphenyl)ethanol | 5379-19-1 | C₁₀H₁₄O | Synthesis, materials science, and investigation of biological activities (antimicrobial, antioxidant). | solubilityofthings.comontosight.ai |
| 2-(2,5-Dimethylphenyl)ethanol | 6972-51-6 | C₁₀H₁₄O | Reagent for the synthesis of other aromatic hydrocarbons via alkenylation. | biosynth.com |
| 2-Amino-2-(3,4-dimethylphenyl)ethanol | 910443-17-3 | C₁₀H₁₅NO | Intermediate in the synthesis of pharmaceuticals and agrochemicals. | fluorochem.co.uk |
Structure
3D Structure
Properties
CAS No. |
87776-80-5 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H14O/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
WJOJFYXMOJHANU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CCO)C |
Canonical SMILES |
CC1=C(C=C(C=C1)CCO)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for 2 3,4 Dimethylphenyl Ethanol and Its Derivatives
Direct Synthesis and Conventional Preparation Routes
The formation of 2-(3,4-dimethylphenyl)ethanol can be achieved through several established synthetic strategies, primarily involving the reduction of corresponding aromatic nitriles or ketones.
Reduction of Aromatic Nitriles or Ketones to Phenylethanols
A principal route to this compound involves the reduction of precursor molecules such as 3,4-dimethylphenylacetonitrile (B1294366) or 3',4'-dimethylacetophenone (B146666).
Catalytic hydrogenation stands as a versatile and widely employed method for the reduction of nitriles and ketones. This technique typically involves the use of a metal catalyst to facilitate the addition of hydrogen across a double or triple bond.
For the analogous reduction of 3,4-dimethoxyacetophenone to 1-(3,4-dimethoxyphenyl)ethanol, a process has been developed using Raney-nickel as a catalyst. google.comgoogle.com This reaction is carried out in a protic solvent, such as water, at temperatures ranging from 25-100 °C and under a hydrogen pressure of 1-20 bar. google.comgoogle.com Similarly, platinum-based catalysts modified with organotin compounds have been shown to effectively hydrogenate 3,4-dimethoxyacetophenone to the corresponding alcohol with high selectivity. researchgate.net
In the context of nitrile reduction, a method for the heterogeneous catalytic hydrogenation of 3-phenylpropionitrile (B121915) to 3-phenylpropylamine (B116678) has been established using a palladium on carbon (Pd/C) catalyst under mild conditions (30–80 °C, 6 bar) in a biphasic solvent system with acidic additives. nih.gov While this specific example leads to an amine, the underlying principles of catalytic hydrogenation are applicable to the reduction of nitriles to alcohols under different conditions. The choice of catalyst, solvent, temperature, and pressure can be tailored to favor the formation of the desired alcohol product. For instance, the hydrogenation of nitriles can be achieved with hydrogen gas in the presence of a palladium catalyst at elevated temperatures. chemguide.co.uk
A study on the transfer hydrogenation of various ketones, including 3,4-dimethylacetophenone, utilized a ruthenium catalyst, [(p-cymene)RuCl2]2, with a 2,2′-bibenzimidazole ligand in 2-propanol at 130 °C. This method yielded the corresponding alcohol, this compound, with a high yield of 89-93%. webofproceedings.org
Table 1: Catalytic Hydrogenation Methods for Ketone Reduction
| Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 3,4-Dimethoxyacetophenone | Raney-nickel | Water | 25-100 | 1-20 | 1-(3,4-Dimethoxyphenyl)ethanol | Not specified |
| 3,4-Dimethoxyacetophenone | Platinum-based organotin | Not specified | Not specified | Not specified | 1-(3,4-Dimethoxyphenyl)ethanol | >99% selectivity |
Chemical reducing agents offer an alternative to catalytic hydrogenation for the synthesis of phenylethanols. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are two of the most common reagents for this purpose.
Lithium aluminum hydride is a potent reducing agent capable of reducing a wide array of functional groups, including nitriles and ketones. chemguide.co.uknumberanalytics.commasterorganicchemistry.commasterorganicchemistry.com The reduction of a nitrile with LiAlH₄ typically occurs in a solvent like diethyl ether, followed by an acidic workup to yield the primary amine. chemguide.co.uk However, modifications to the reaction conditions can lead to the formation of the corresponding alcohol. The reduction of ketones and aldehydes to alcohols using LiAlH₄ is a standard transformation in organic synthesis. numberanalytics.commasterorganicchemistry.com
Sodium borohydride is a milder reducing agent compared to LiAlH₄ and is commonly used for the reduction of aldehydes and ketones to alcohols. sciforum.netnumberanalytics.com The reduction of 3',4'-dimethylacetophenone with NaBH₄ in a solvent like methanol (B129727) or ethanol (B145695) would be expected to produce this compound. unizg.hr Research has shown that NaBH₄ can be used for the asymmetric reduction of 3,4-dimethylacetophenone. unizg.hr Furthermore, solvent-free reduction of carbonyl compounds using NaBH₄ under ball-milling conditions has been demonstrated as an efficient and environmentally friendly method. sciforum.net
Table 2: Reduction of Precursors using Chemical Reducing Agents
| Precursor | Reducing Agent | Solvent | Product |
|---|---|---|---|
| 3,4-Dimethylphenylacetonitrile | Lithium Aluminum Hydride | Diethyl ether | 2-(3,4-Dimethylphenyl)ethylamine |
Functional Group Interconversions and Modifications of the Phenylethanol Scaffold
Once synthesized, the this compound core can be chemically modified through various reactions, including oxidation of the alcohol and substitution on the aromatic ring.
The primary alcohol functional group in this compound can be oxidized to form the corresponding aldehyde, 2-(3,4-dimethylphenyl)acetaldehyde, or further to the carboxylic acid, 2-(3,4-dimethylphenyl)acetic acid. The outcome of the oxidation depends on the choice of oxidizing agent and the reaction conditions. libretexts.org
Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). libretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from chromium trioxide, CrO₃, and sulfuric acid), will typically oxidize a primary alcohol to a carboxylic acid. libretexts.orglibretexts.org The oxidation of alcohols to carbonyl compounds can also be achieved using dimethyl sulfoxide (B87167) (DMSO) activated by various reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or oxalyl chloride, in what are known as the Moffatt and Swern oxidations, respectively. organicreactions.org
Table 3: Oxidation Products of this compound
| Oxidizing Agent | Product |
|---|---|
| Pyridinium Chlorochromate (PCC) | 2-(3,4-Dimethylphenyl)acetaldehyde |
| Dess-Martin Periodinane (DMP) | 2-(3,4-Dimethylphenyl)acetaldehyde |
| Potassium Permanganate (KMnO₄) | 2-(3,4-Dimethylphenyl)acetic acid |
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the alkyl and hydroxyethyl (B10761427) substituents will influence the position of the incoming electrophile.
Furthermore, the hydroxyl group itself can undergo substitution reactions. For instance, it can be converted into a better leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles. Aromatic nucleophilic substitution reactions are also a possibility for related derivatives under specific conditions. rsc.org For example, a bromo-substituted analog, 2-(4-bromo-2,6-dimethylphenyl)ethanol, can undergo substitution of the bromine atom by nucleophiles like amines or thiols. evitachem.com
Biocatalytic and Asymmetric Synthesis of Chiral Phenylethanols
The enantioselective synthesis of chiral phenylethanols, such as this compound, is of significant interest due to their application as chiral building blocks in pharmaceuticals and fine chemicals. researchgate.netnih.gov Biocatalysis, utilizing whole cells or isolated enzymes, offers an environmentally friendly and highly selective route to these valuable compounds. researchgate.net
Enantioselective Reduction of Prochiral Ketones (e.g., 1-(3,4-dimethylphenyl)ethanone)
A primary strategy for producing chiral phenylethanols is the asymmetric reduction of their corresponding prochiral ketones. In the case of this compound, the precursor is 1-(3,4-dimethylphenyl)ethanone. This transformation is effectively catalyzed by various biological systems.
Yeasts are widely employed biocatalysts for the asymmetric reduction of ketones due to their availability, low cost, and the presence of oxidoreductase enzymes. ftb.com.hrignited.in
Saccharomyces cerevisiae (baker's yeast) has been successfully used for the reduction of 1-(3,4-dimethylphenyl)ethanone. nih.gov Studies have shown that the reaction can achieve high enantioselectivity, producing the corresponding chiral alcohol. nih.gov For instance, the bioreduction of acetophenone (B1666503) derivatives using S. cerevisiae can yield (S)-alcohols. nih.gov The efficiency of this biotransformation can be influenced by the reaction medium, with natural deep eutectic solvents (NADES) showing promise in enhancing enantioselectivity. nih.gov In one study, the highest enantioselectivity for the bioconversion of 1-(3,4-dimethylphenyl)ethanone by baker's yeast was achieved in a choline (B1196258) chloride:glycerol NADES with 30% (v/v) water. nih.gov
Yarrowia lipolytica is another yeast species capable of reducing acetophenone derivatives. nih.govresearchgate.net Different strains of Y. lipolytica have demonstrated the ability to reduce acetophenone to the (R)-alcohol with high enantiomeric excess (80-89%). nih.gov The specific strain and reaction conditions can influence the stereochemical outcome of the reduction. researchgate.net
Rhodotorula species, such as Rhodotorula rubra and Rhodotorula glutinis, are also effective biocatalysts for the asymmetric reduction of acetophenones. academicjournals.orgsioc-journal.cnnih.gov For example, Rhodotorula mucilaginosa has been identified as a promising biocatalyst for producing optically active phenylethanol derivatives, achieving high conversion rates and enantiomeric excess for the (S)-enantiomer. academicjournals.org Immobilized Rhodotorula glutinis cells have been used for the asymmetric reduction of acetophenone and its analogs, yielding chiral alcohols with high enantiopurity (>99% ee) of the (S)-enantiomer. nih.gov
Table 1: Yeast-Mediated Reduction of 1-(3,4-dimethylphenyl)ethanone
| Yeast Species | Product Enantiomer | Enantiomeric Excess (ee) | Conversion | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | (S) | High | - | nih.gov |
| Yarrowia lipolytica | (R) | 80-89% | - | nih.gov |
| Rhodotorula mucilaginosa | (S) | 99.9% | 89.7% | academicjournals.org |
| Rhodotorula glutinis | (S) | >99% | - | nih.gov |
Plant cells and tissues offer a readily available and inexpensive source of biocatalysts for the enantioselective reduction of prochiral ketones. nih.govsrce.hr
The bioreduction of 1-(3,4-dimethylphenyl)ethanone using various vegetable roots as biocatalysts has been evaluated, with sugar beet (Beta vulgaris L. subsp. vulgaris) showing significant promise. researchgate.net This method yielded the corresponding chiral alcohol in yields ranging from 44.1% to 88.2% and with an enantiomeric excess of up to 97.2% for the (S)-enantiomer. researchgate.net Subsequent studies using sugar beet cell cultures resulted in yields of 62.1% to 88.2% and an even higher enantiomeric excess of >99%. researchgate.net
Carrot root (Daucus carota) is another widely used biocatalyst for the asymmetric reduction of ketones. researchgate.netnih.govsrce.hr It has been successfully employed in the bioreduction of 1-(3,4-dimethylphenyl)ethanone. researchgate.netnih.gov The reaction, typically carried out in water, is simple to perform and often results in high conversion rates and enantioselectivities. nih.govsrce.hr The use of surfactants like Tween® 20 has been shown to slightly improve the conversion in carrot root-mediated bioreductions. nih.govnih.gov
Table 2: Plant-Mediated Reduction of 1-(3,4-dimethylphenyl)ethanone
| Plant Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) | Yield/Conversion | Reference |
|---|---|---|---|---|
| Sugar beet root | (S) | up to 97.2% | 44.1% - 88.2% | researchgate.net |
| Sugar beet cell culture | - | >99% | 62.1% - 88.2% | researchgate.net |
| Carrot root | (S) | 95.6% (in water) | High | nih.govnih.gov |
Role of Natural Deep Eutectic Solvents (NADES) in Biocatalysis
Natural Deep Eutectic Solvents (NADES) are emerging as green and sustainable alternatives to conventional organic solvents in biocatalysis. mdpi.comsci-hub.se These solvents are mixtures of natural compounds like sugars, amino acids, and choline chloride, and they can significantly influence the activity, stability, and enantioselectivity of enzymes. mdpi.comnih.govresearchgate.net
In the context of producing chiral phenylethanols, NADES have been shown to have a profound impact. For the bioreduction of 1-(3,4-dimethylphenyl)ethanone using baker's yeast, a choline chloride:glycerol based NADES with 30% water content (ChGly30) provided the highest enantioselectivity. nih.gov This system was even successfully scaled up to a preparative scale with efficient recycling of the NADES. nih.govresearchgate.net
Interestingly, NADES can also lead to an inversion of enantioselectivity. nih.gov For instance, the reduction of 1-(3,4-dimethylphenyl)ethanone by carrot root in water predominantly yields the (S)-alcohol with high enantiomeric excess (95.6%). nih.govnih.gov However, when the reaction is performed in certain choline chloride-based NADES, the (R)-enantiomer becomes the major product. nih.gov The degree of this inversion can be modulated by the composition of the NADES and the water content. nih.govresearchgate.net For example, in a choline chloride:glucose NADES, the (R)-enantiomer was obtained with an enantiomeric excess of up to 88.7%. nih.gov This highlights the potential of NADES as a tool to control the stereochemical outcome of biocatalytic reactions.
Table 3: Effect of NADES on the Bioreduction of 1-(3,4-dimethylphenyl)ethanone
| Biocatalyst | NADES Composition | Water Content | Predominant Product Enantiomer | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| S. cerevisiae | Choline chloride:glycerol | 30% (v/v) | (S) | High | nih.gov |
| Carrot root | Choline chloride:glucose | - | (R) | 88.7% | nih.gov |
| Carrot root | Water (control) | 100% | (S) | 95.6% | nih.govnih.gov |
Multi-Component and Cascade Reactions Incorporating the Dimethylphenyl Moiety
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials, offer a highly efficient approach to complex molecules. acs.orgnih.gov
Synthesis of Amino-Alcohol Derivatives (e.g., 2-Amino-2-(3,4-dimethylphenyl)ethanol)
The synthesis of amino-alcohol derivatives, such as 2-amino-2-(3,4-dimethylphenyl)ethanol (B113253), can be achieved through various synthetic strategies. One-pot multicomponent reactions provide a convenient route to 1,2-amino alcohols from readily available starting materials like amines, aldehydes, and methanol. acs.org These reactions can proceed under mild, aqueous conditions. acs.org
A common synthetic route to 2-amino-2-(3,4-dimethylphenyl)ethanol involves the reduction of an azido (B1232118) precursor, such as 2-azido-2-(3,4-dimethylphenyl)ethanol. This reduction can be carried out via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
This amino alcohol derivative is a versatile building block in organic synthesis. For example, it has been utilized in the one-pot multicomponent synthesis of bioactive 2-amino-4H-benzo[b]pyran derivatives.
Integration into Heterocyclic Systems (e.g., Pyridazinones, Pyrazoles, Thiadiazoles, Tetrahydropyrimidinones)
Derivatives of this compound serve as versatile precursors for the synthesis of a variety of heterocyclic systems. The inherent reactivity of the aromatic ring and the potential for functional group manipulation on the ethyl side chain allow for its integration into several important heterocyclic scaffolds, including pyridazinones, pyrazoles, thiadiazoles, and tetrahydropyrimidinones. These transformations typically involve the cyclization of a suitably functionalized derivative of the parent compound.
Pyridazinones
The synthesis of pyridazinone rings incorporating the 3,4-dimethylphenyl moiety often starts from β-aroylpropionic acids, which can be prepared through Friedel-Crafts acylation of xylene. For instance, 2-(3,4-dimethylphenyl)-3-aroylpropanoic acids can be cyclized to form the corresponding pyridazinone derivatives. ekb.egresearchgate.netekb.eg The reaction of these acid precursors with hydrazine (B178648) hydrate (B1144303) (N₂H₄) in a suitable solvent like boiling ethanol leads to the formation of the six-membered pyridazinone ring. ekb.egresearchgate.netekb.egresearchgate.net
A key intermediate, 4-(3,4-dimethylphenyl)-4-oxobutanoic acid, can be condensed with hydrazine derivatives to yield 6-(3,4-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one. jocpr.comresearchgate.net Further modifications can be carried out on the pyridazinone ring. For example, treatment of 4-(3,4-dimethylphenyl)-4-oxo-2-(2-phenyl-1H-indol-3-yl)butanoic acid with hydrazine hydrate or phenylhydrazine (B124118) in absolute ethanol affords the corresponding pyridazinone derivatives through condensation and simultaneous cyclization. jocpr.comresearchgate.net
In some cases, pyridazinones containing the 3,4-dimethylphenyl group are the main products of reactions aimed at synthesizing more complex systems. mdpi.com For example, the condensation of 2-(arylhydrazono)-3-oxobutyrates, where the aryl group is 3,4-dimethylphenyl, with ethyl cyanoacetate (B8463686) predominantly yields the corresponding pyridazinone. mdpi.com
| Precursor | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(3,4-Dimethylphenyl)-3-(3,4-dichlorobenzoyl)propanoic acid | Hydrazine hydrate, Ethanol (boiling) | 4-(3,4-Dimethylphenyl)-6-(3,4-dichlorophenyl)-3(2H)-pyridazinone | Not specified | ekb.egekb.eg |
| 4-(3,4-dimethylphenyl)-4-oxo-2-(2-phenyl-1H-indol-3-yl)butanoic acid | Hydrazine hydrate, Ethanol (absolute) | 6-(3,4-dimethylphenyl)-4-(2-phenyl-1H-indol-3-yl)pyridazin-3(2H)-one | Not specified | jocpr.comresearchgate.net |
| 2-((3,4-dimethylphenyl)hydrazono)-3-oxobutyrate | Ethyl cyanoacetate | Pyridazinone derivative | 70% | mdpi.com |
Pyrazoles
The construction of pyrazole (B372694) rings featuring the 3,4-dimethylphenyl substituent is commonly achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. The use of 3,4-dimethylphenylhydrazine as the nitrogen source allows for the direct incorporation of the desired substituent onto the pyrazole nucleus. dergipark.org.tr The reaction typically proceeds by refluxing the 1,3-dicarbonyl compound and the substituted hydrazine in a solvent such as ethanol. dergipark.org.tr
Another strategy involves multicomponent reactions. For instance, dihydropyrano[2,3-c]pyrazoles can be synthesized. While specific examples often utilize the 2,4-dimethylphenyl isomer, the methodology is applicable to other isomers. dtu.dk The one-pot reaction of an aldehyde (e.g., 2,4-dimethylbenzaldehyde), malononitrile, and a pyrazol-5-one derivative in ethanol with a catalytic amount of triethylamine (B128534) is a common route. dtu.dk
| Precursors | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 1,3-Diketone, 3,4-Dimethylphenylhydrazine | Ethanol (reflux) | Substituted pyrazole | Not specified | dergipark.org.tr |
| 2,4-Dimethylbenzaldehyde (B100707), Malononitrile, 3-Phenyl-1H-pyrazol-5(4H)-one | Triethylamine, Ethanol (80 °C) | 6-Amino-4-(2,4-dimethylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Not specified | dtu.dk |
Thiadiazoles
The 1,3,4-thiadiazole (B1197879) scaffold can be synthesized using derivatives containing the dimethylphenyl moiety. A common method involves the cyclization of thiosemicarbazide (B42300) precursors. For example, 1,3,4-thiadiazole derivatives can be prepared by reacting a thiosemicarbazide with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. niscpr.res.in
Another route involves the oxidative cyclization of thiosemicarbazone derivatives. The reaction of thiosemicarbazones with ferric chloride as a catalyst can yield 2-amino-5-aryl-1,3,4-thiadiazoles. ijpcbs.comsphinxsai.com While many examples in the literature utilize other isomers like 2,4-dimethylphenyl or 3,4-dimethoxyphenyl, the synthetic pathways are generally applicable. ijpcbs.commdpi.comnih.gov For instance, 2-((5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-1-(2,4-dimethylphenyl)ethan-1-one has been synthesized from a 1,3,4-thiadiazole-2-thiol (B7761032) intermediate and a 2-bromo-1-(2,4-dimethylphenyl)ethanone (B1271224) derivative. mdpi.com
| Precursor | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 5-((4-Chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol and 2-Bromo-1-(2,4-dimethylphenyl)ethanone | Potassium carbonate, Acetone | 2-((5-((4-Chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-1-(2,4-dimethylphenyl)ethan-1-one | 77% | mdpi.com |
| Substituted phenyl thiosemicarbazone | Ferric chloride | 5-Aryl-N-phenyl-1,3,4-thiadiazole-2-amine | Not specified | ijpcbs.com |
Tetrahydropyrimidinones
The Biginelli reaction, a one-pot multicomponent condensation, is a primary method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (and their corresponding thiones), which are partially reduced forms of tetrahydropyrimidinones. nih.gov This reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, often under acidic catalysis. nih.govajgreenchem.com
The use of a 3,4-dimethylphenyl-substituted aldehyde in the Biginelli reaction would lead to the incorporation of this group at the 4-position of the resulting dihydropyrimidinone ring. While the literature provides numerous examples with other isomers, such as 2,4-dimethylbenzaldehyde leading to ethyl-6-methyl-2-oxo-4-(2,4-dimethylphenyl)-1,2,3,4-tetrahydropyrimidin-5-carboxylate, the methodology is directly transferable. nih.gov The reaction can be performed under solvent-free conditions or in solvents like ethanol. nih.govnih.gov
| Precursors | Reagents / Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2,4-Dimethylbenzaldehyde, Ethyl acetoacetate, Urea | Lithium acetate, Solvent-free (100 °C) | Ethyl-6-methyl-2-oxo-4-(2,4-dimethylphenyl)-1,2,3,4-tetrahydropyrimidin-5-carboxylate | Not specified | nih.gov |
| Aldehyde, 1,3-Dicarbonyl compound, Urea/Thiourea | Granite or Quartz catalyst, Ethanol (reflux) | 4-Aryl-3,4-dihydropyrimidinone | 64-68% | nih.gov |
Formation of Complex Bridged Bicyclic Scaffolds (e.g., Azabicyclo[3.2.1]octanes)
The construction of complex bridged bicyclic systems, such as the azabicyclo[3.2.1]octane framework, represents a significant synthetic challenge. This scaffold, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane (B165970) ring, is of considerable interest in medicinal chemistry. researchgate.netrsc.org
While direct synthetic routes starting from this compound or its immediate derivatives to form azabicyclo[3.2.1]octanes are not prominently featured in the surveyed literature, derivatives containing this bicyclic core have been synthesized and evaluated for various biological activities. For example, a series of biaryl amides containing an azabicyclo[3.2.1]octane amine headpiece were synthesized as mixed arginine vasopressin (AVP) receptor antagonists. nih.gov
In other work, constraining a piperidine (B6355638) ring within a more rigid azabicyclo[3.2.1]octane scaffold was found to be beneficial for the inhibitory activity of a series of sulfonamide analogues against N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov The synthesis of these complex molecules often involves multi-step sequences. General synthetic approaches to the 2-azabicyclo[3.2.1]octane core have been reviewed, highlighting various strategies to access this challenging architecture. researchgate.netrsc.org These methods provide a foundation upon which derivatives incorporating the 3,4-dimethylphenyl group could potentially be designed and synthesized, although specific examples are currently scarce.
Mechanistic and Computational Studies of 2 3,4 Dimethylphenyl Ethanol and Its Analogs
Structure-Reactivity Relationships in Organic Reactions
The reactivity of alcohols is intricately linked to their molecular structure, including the nature of the carbon atom bearing the hydroxyl group and the electronic effects of substituents on the aromatic ring. In 2-(3,4-dimethylphenyl)ethanol, the presence of two methyl groups on the phenyl ring influences its reactivity in various organic transformations.
The methyl groups are electron-donating, which can affect the reaction rates and mechanisms at the benzylic position and the hydroxyl group. For instance, in oxidation reactions, the electron-rich aromatic ring can influence the stability of intermediates. The reactivity of phenethyl alcohol derivatives is also a subject of computational studies, particularly in understanding reaction pathways in complex processes like pyrolysis. For example, studies on phenethyl phenyl ether, a model for the β-O-4 linkage in lignin, have used density functional theory to investigate how substituents on the phenethyl ring affect product selectivity during pyrolysis nih.gov. These computational models demonstrate that substituents can alter the rates of competing reaction pathways, a principle that applies to the reactivity of this compound in similar high-temperature decomposition reactions nih.gov.
The general principles of alcohol reactivity are also pertinent. The hydroxyl group can act as a nucleophile or be protonated to form a good leaving group in substitution and elimination reactions. The steric hindrance and electronic environment created by the 3,4-dimethylphenyl group will modulate these reactivities compared to unsubstituted phenylethanol.
Molecular-Level Interactions with Biological Entities (In Vitro/In Silico Focus)
Phenethyl alcohol and its derivatives are known for their interactions with biological systems, particularly their effects on cellular membranes nih.govnih.gov. The amphipathic nature of these molecules, possessing both a hydrophobic phenyl ring and a hydrophilic alcohol group, allows them to partition into and disrupt the structure of biomembranes nih.gov.
In vitro studies on analogous compounds provide a framework for understanding the potential biological interactions of this compound. Phenethyl alcohol (PEA) has been shown to increase the permeability of the cell membrane in Escherichia coli, leading to the leakage of cellular components like potassium ions nih.gov. This disruption of the membrane barrier is considered a primary mechanism of its bacteriostatic action, with subsequent effects on DNA, RNA, and protein synthesis being secondary consequences nih.govnih.gov.
The addition of methyl groups to the phenyl ring, as in this compound, increases the molecule's hydrophobicity. This enhanced lipophilicity can be expected to modulate its interaction with and partitioning into cellular membranes, potentially altering its biological activity profile compared to the parent phenylethanol compound.
The interaction of small molecules with biological macromolecules like proteins is governed by a combination of forces, including hydrogen bonding and hydrophobic interactions nih.govresearchgate.net. The hydroxyl group of this compound is capable of acting as both a hydrogen bond donor and acceptor, allowing it to form specific interactions with amino acid residues in a protein's binding pocket nih.govyoutube.com.
Computational docking and molecular dynamics simulations are powerful tools for analyzing these interactions at an atomic level nih.govnih.govucsf.edu. For alcohols, hydrogen bonding with polar residues is a critical component of binding affinity nih.gov. Studies on alcohol-protein interactions have shown that while monohydric alcohols can disrupt hydrophobic interactions within a protein, they can also enhance the stability of secondary structures by forming hydrogen bonds with the protein backbone nih.govresearchgate.net. The specific nature of these interactions can be sequence-dependent nih.gov.
The 3,4-dimethylphenyl group of the molecule contributes significantly to its binding through hydrophobic interactions nih.gov. The methyl groups increase the surface area and lipophilicity of the aromatic ring, which can lead to stronger van der Waals and hydrophobic interactions with nonpolar residues in a binding site nih.gov. The interplay between the hydrogen bonding of the ethanol (B145695) moiety and the hydrophobic interactions of the dimethylphenyl group will ultimately determine the binding affinity and specificity of the compound for a particular biological target.
Table 1: Key Molecular Interactions of this compound with Biological Entities
| Interaction Type | Molecular Feature | Potential Interacting Partners in Biological Systems | Significance |
| Hydrogen Bonding | Hydroxyl (-OH) group | Polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate), protein backbone carbonyl and amide groups, water molecules. nih.gov | Contributes to binding specificity and affinity; can stabilize protein secondary structures. youtube.comnih.gov |
| Hydrophobic Interactions | 3,4-Dimethylphenyl group | Nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine), lipid acyl chains in membranes. nih.gov | Drives partitioning into membranes and binding to hydrophobic pockets of proteins; a major contributor to overall binding energy. nih.govnih.gov |
| Van der Waals Forces | Entire molecule | All atoms in close proximity within a binding site. | Contributes to the overall stability of the ligand-receptor complex. |
Based on the actions of its parent compound, phenethyl alcohol, this compound is likely to modulate several biochemical pathways, primarily as a consequence of its effects on membrane integrity and function. By altering membrane permeability, it can disrupt ion gradients and the transport of essential molecules, which in turn can inhibit processes like DNA, RNA, and protein synthesis nih.govnih.gov.
In fungi, phenylethyl alcohol is produced via the Ehrlich pathway from the amino acid L-phenylalanine researchgate.net. The presence of exogenous phenethyl alcohol derivatives could potentially feedback-inhibit or otherwise modulate this pathway.
Furthermore, the interaction of such compounds with specific enzymes can lead to the modulation of their respective pathways. For example, molecular docking studies have been used to investigate the inhibition of enzymes like cytochrome P450 by various small molecules, a process that is critical in drug metabolism journalcra.com. While specific targets for this compound are not extensively documented, its structural similarity to other biologically active molecules suggests it could interact with a range of enzymatic and receptor systems. For instance, phenylethanolamines, a related class of compounds, are known to interact with adrenergic receptors, and their activity is highly dependent on the substitution pattern of the phenyl ring youtube.com.
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure correlates with biological activity and for the rational design of new therapeutic agents. For phenylethanol and its derivatives, SAR studies have revealed key structural requirements for various biological activities nih.govyoutube.comnih.gov.
The substitution pattern on the phenyl ring is a critical determinant of activity. For instance, in the case of phenylethanolamines, the position of hydroxyl groups on the ring dictates the selectivity for α- and β-adrenergic receptors youtube.com. The presence, number, and position of substituents like the methyl groups in this compound can influence potency and selectivity by altering the molecule's electronic properties, lipophilicity, and steric profile.
Studies on other classes of compounds incorporating a dimethoxyphenyl moiety have also provided valuable SAR insights. For example, a series of tetrahydroacridin-9-amine derivatives with a 3,4-dimethoxybenzyl substituent were investigated as inhibitors of cholinesterases and amyloid aggregation, demonstrating the utility of this substitution pattern in designing multitargeting agents for Alzheimer's disease nih.gov. These findings suggest that the 3,4-disubstituted phenyl moiety can be a valuable pharmacophore.
The bacteriostatic activity of 2-phenylethanol (B73330) derivatives has been shown to correlate with their membrane binding affinity, which is in turn influenced by their hydrophobicity nih.gov. It can be inferred that the increased hydrophobicity of this compound, due to the two methyl groups, would likely enhance its membrane partitioning and potentially its bacteriostatic effects compared to unsubstituted phenylethanol nih.gov.
Applications As a Building Block and Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of Organic Compounds and Fine Chemicals
In chemical synthesis, a precursor is a compound that participates in a chemical reaction that produces another compound. The term often refers to a chemical that is incorporated at a molecular level into a final narcotic drug or psychotropic substance, but more broadly, it applies to any starting material in a synthesis. Precursor chemicals are fundamental to numerous sectors, including the pharmaceutical, cosmetic, and fine chemical industries unodc.org.
2-(3,4-Dimethylphenyl)ethanol serves as an important raw material and intermediate in organic synthesis mallakchemicals.com. Its utility stems from the reactivity of its two main functional parts: the primary alcohol and the substituted benzene (B151609) ring. The alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, or it can be converted into esters, ethers, and halides. The 3,4-dimethylphenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of further functional groups onto the ring. This dual reactivity enables its use in the synthesis of a wide range of organic compounds and fine chemicals, including dyestuffs and specialty chemicals mallakchemicals.com. For instance, related propanoic acid structures containing the 3,4-dimethylphenyl moiety have been used as precursors in the synthesis of various heterocyclic compounds researchgate.net.
| Reactive Site | Reaction Type | Potential Product Class | Application Area |
|---|---|---|---|
| Hydroxyl Group (-OH) | Oxidation | Aldehydes, Carboxylic Acids | Flavorings, Pharmaceutical Intermediates |
| Hydroxyl Group (-OH) | Esterification | Esters | Fragrances, Plasticizers |
| Aromatic Ring | Nitration | Nitro-aromatics | Dye Intermediates, Agrochemical Precursors |
| Aromatic Ring | Halogenation | Halo-aromatics | Pharmaceutical Intermediates |
| Aromatic Ring | Friedel-Crafts Acylation | Aromatic Ketones | Specialty Polymers, Photoinitiators |
Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are enantiomerically pure molecules that serve as starting materials for the synthesis of more complex, stereochemically defined compounds . The use of such building blocks is crucial in the development of pharmaceuticals, where drug-receptor interactions often require a strict match of chirality . Chiral alcohols and their derivatives are a particularly important class of these building blocks sigmaaldrich.com.
While this compound itself is achiral, it can be a precursor to chiral derivatives. For example, oxidation to a ketone followed by asymmetric reduction can yield a chiral secondary alcohol. A closely related compound, 2-Amino-2-(3,4-dimethylphenyl)ethanol (B113253), highlights the utility of this molecular framework as a chiral auxiliary, which can guide the stereochemical outcome of a reaction to produce enantiomerically pure compounds chemimpex.com. Asymmetric synthesis is a key strategy for producing chiral molecules without the need for resolving racemic mixtures, which is often inefficient nih.gov. The 3,4-dimethylphenyl group can provide the necessary steric and electronic properties to influence the stereoselectivity of reactions in which it or its derivatives are involved.
| Concept | Description | Relevance to this compound Framework |
|---|---|---|
| Chiral Pool Synthesis | Synthesis that uses abundant, naturally occurring chiral molecules as starting materials nih.gov. | Derivatives can be synthesized to mimic or be incorporated into chiral pool-derived pathways. |
| Chiral Auxiliary | A chiral moiety temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction. | The related 2-Amino-2-(3,4-dimethylphenyl)ethanol demonstrates this potential for the core structure chemimpex.com. |
| Asymmetric Catalysis | The use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over another. | Derivatives of this compound could be developed into chiral ligands for metal catalysts. |
Intermediate for Pharmaceutical and Agrochemical Precursors
A synthetic intermediate is a molecule that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction mallakchemicals.com. In multi-step syntheses, intermediates are the products of one step and the reactants for the next. The this compound structure is a valuable intermediate for precursors to active pharmaceutical ingredients (APIs) and agrochemicals mallakchemicals.comchemimpex.com.
The phenylethanol skeleton is a common feature in many biologically active compounds. By modifying the hydroxyl group and substituting the aromatic ring, a diverse library of compounds can be generated for screening in drug discovery and agrochemical development. For example, research on related structures has shown that precursors containing the 3,4-dimethylphenyl group can be converted into pyridazinone derivatives, a class of compounds investigated for use as drugs acting on the cardiovascular system and as agrochemicals researchgate.net. The related amino alcohol, 2-Amino-2-(3,4-dimethylphenyl)ethanol, is noted for its role as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders, and in developing new pest control solutions chemimpex.com.
| Industry | Potential Precursor Type | Synthetic Modification | Example Target Class |
|---|---|---|---|
| Pharmaceuticals | Amine Derivatives | Conversion of alcohol to leaving group, followed by amination. | Analgesics, Antihistamines mallakchemicals.com |
| Pharmaceuticals | Heterocyclic Derivatives | Intramolecular cyclization or condensation with other reagents. | Cardiovascular agents, Antimicrobials researchgate.net |
| Agrochemicals | Ester Derivatives | Esterification with various carboxylic acids. | Herbicides, Insecticides |
| Agrochemicals | Ether Derivatives | Williamson ether synthesis. | Fungicides |
Construction of Complex Molecular Architectures and Scaffolds
In medicinal chemistry, a molecular scaffold is the core structure of a molecule nih.gov. The scaffold concept is widely applied to represent the core structures of bioactive compounds and serves as a basis for the systematic investigation of molecular cores and building blocks nih.govsemanticscholar.org.
The structure of this compound provides a simple yet versatile scaffold from which more complex molecular architectures can be built. The combination of a rigid aromatic platform with a flexible two-carbon side chain allows for the construction of a variety of polycyclic and heterocyclic systems. For example, Friedel-Crafts reactions involving the aromatic ring and a tethered reactive group on the side chain can lead to the formation of fused ring systems like indanones or tetralones. Furthermore, as demonstrated with related precursors, the 3,4-dimethylphenyl moiety can be incorporated into reactions that yield complex heterocyclic scaffolds, such as pyridazinones, triazolopyridazines, and oxazinones researchgate.net. These scaffolds are of high interest in drug discovery as they provide a three-dimensional framework for orienting functional groups to interact with biological targets researchgate.net.
| Scaffold Class | Key Synthetic Strategy | Potential Application |
|---|---|---|
| Fused Bicyclic (e.g., Indanones) | Intramolecular Friedel-Crafts Acylation | Medicinal Chemistry, Materials Science |
| Pyridazinones | Condensation with hydrazine (B178648) derivatives researchgate.net | Cardiovascular Drugs, Agrochemicals researchgate.net |
| Isochromans | Pictet-Spengler type reactions | Natural Product Synthesis |
| Styrene Derivatives | Dehydration of the alcohol | Polymer Synthesis |
Compound Reference Table
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| This compound | 3,4-Dimethylphenethyl alcohol | C10H14O nih.gov |
| 2-Amino-2-(3,4-dimethylphenyl)ethanol | - | C10H15NO chemimpex.com |
| Pyridazinone | - | C4H4N2O |
| Triazolopyridazine | - | C5H4N4 |
| Oxazinone | - | C4H3NO2 |
| Indanone | - | C9H8O |
| Tetralone | - | C10H10O |
Advanced Spectroscopic and Analytical Characterization Methodologies for Phenylethanol Compounds
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.orgchemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass (isobars).
For 2-(3,4-Dimethylphenyl)ethanol, the molecular formula is C₁₀H₁₄O. HRMS would be used to confirm its exact monoisotopic mass of 150.104465 Da. nih.gov This high level of accuracy is crucial for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis.
Upon ionization, typically by electron impact (EI), the molecule can fragment in predictable ways. For phenylethanol derivatives, a common fragmentation pathway is the cleavage of the C-C bond between the alpha and beta carbons relative to the aromatic ring (benzylic cleavage). This results in the formation of a stable, resonance-stabilized benzylic or tropylium (B1234903) cation. For this compound, this would lead to a prominent fragment ion. Another characteristic fragmentation for alcohols is the loss of a water molecule (M-18). libretexts.orgyoutube.com
Table 2: Predicted HRMS Fragmentation for this compound
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺• | [C₁₀H₁₄O]⁺• | 150.1045 | Molecular Ion |
| [M-CH₂OH]⁺ | [C₉H₁₁]⁺ | 119.0861 | Loss of hydroxymethyl radical via benzylic cleavage |
| [M-H₂O]⁺• | [C₁₀H₁₂]⁺• | 132.0939 | Loss of water |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. epa.gov This is particularly useful for analyzing compounds in complex mixtures. sigmaaldrich.com
In a typical LC-MS analysis of this compound, the sample would be injected into an LC system equipped with a reverse-phase column (e.g., C18). A mobile phase gradient, often consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be used to elute the compound. The retention time of the compound is a characteristic property under specific chromatographic conditions.
After eluting from the LC column, the compound enters the mass spectrometer, where it is ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The mass spectrometer then detects the protonated molecule [M+H]⁺ (in positive ion mode) or the deprotonated molecule [M-H]⁻ (in negative ion mode), confirming the molecular weight. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion, yielding structural information that can be used for confirmation. epa.gov
Vibrational Spectroscopy (Infrared - IR) for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum is a plot of these absorptions, which appear as bands. vscht.cz
The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its key structural features. The most prominent of these is the broad, strong absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol group; its broadness is due to intermolecular hydrogen bonding. docbrown.info Other key absorptions include C-H stretches for the aromatic ring (typically just above 3000 cm⁻¹) and the aliphatic ethyl and methyl groups (just below 3000 cm⁻¹). The C-O stretching vibration of the primary alcohol will appear as a strong band in the 1260-1050 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of C-H out-of-plane bending bands in the 900-650 cm⁻¹ "fingerprint" region.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3350 (broad, strong) | O-H stretch | Alcohol |
| ~3020 | C-H stretch | Aromatic |
| ~2960, ~2870 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1615, ~1510 | C=C stretch | Aromatic Ring |
| ~1050 (strong) | C-O stretch | Primary Alcohol |
| ~820 | C-H out-of-plane bend | Aromatic (1,2,4-trisubstituted) |
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This method provides unequivocal proof of a molecule's solid-state structure, yielding detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While many phenylethanol derivatives are liquids at room temperature, techniques like cocrystallization with a host molecule can facilitate the formation of single crystals suitable for XRD analysis. researchgate.net For this compound, this method would confirm the spatial orientation of the dimethylphenyl group relative to the ethanol (B145695) side chain. The resulting crystal structure data includes the unit cell dimensions, space group, and the exact coordinates of each atom. This information is invaluable for confirming the compound's constitution and understanding its packing in the solid state. For example, the structure of other phenylethanol derivatives has been successfully determined using single-crystal X-ray diffraction, confirming the molecular geometry and intermolecular forces at play. nih.govmdpi.com
Chromatographic Methods for Purity and Stereoisomeric Analysis
Chromatography encompasses a suite of powerful laboratory techniques used for the separation, identification, and purification of the components of a mixture. For compounds like this compound, various chromatographic methods are indispensable for ensuring purity and, for related chiral compounds, analyzing stereoisomeric composition.
High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for assessing the purity of this compound. sigmaaldrich.com It is widely used to monitor reaction progress and quantify the purity of the final product. sigmaaldrich.comwaters.com A typical analysis involves injecting a small sample into the HPLC system, where it is passed through a column packed with a stationary phase.
For a moderately nonpolar compound like this compound, a reversed-phase method is commonly employed. researchgate.netoiv.int The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18-silica) and a polar mobile phase. The resulting chromatogram displays peaks corresponding to each component in the sample, with the area of the peak for this compound being directly proportional to its concentration, thus allowing for precise purity determination.
Table 1: Typical HPLC Parameters for Analysis of Phenylethanol Compounds
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. researchgate.net |
| Mobile Phase | Gradient of Acetonitrile and Water | Elutes compounds from the column; gradient allows for separation of components with varying polarities. oiv.int |
| Flow Rate | 1.0 mL/min | Maintains a constant and reproducible flow of the mobile phase through the system. researchgate.net |
| Detection | UV Spectrophotometer at ~220 nm | Detects the aromatic ring of the phenylethanol compound as it elutes from the column. |
| Column Temperature | 25-35 °C | Ensures reproducible retention times by maintaining a constant temperature. researchgate.netoiv.int |
Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers, specifically enantiomers. It is important to note that this compound is an achiral molecule because it lacks a stereocenter; therefore, it does not exist as enantiomers, and this technique is not applicable for its direct analysis.
However, for related chiral phenylethanol compounds, such as 1-phenylethanol, chiral chromatography is essential for determining the enantiomeric excess (e.e.), which is a measure of the purity of a chiral sample. sigmaaldrich.comresearchgate.net This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. chromforum.org This differential interaction causes one enantiomer to travel through the column more slowly than the other, resulting in their separation and allowing for the quantification of each in the mixture. uma.es
Column Chromatography
Column chromatography is a fundamental preparative technique used for the purification of compounds in a mixture on a larger scale than analytical chromatography. researchgate.netbanglajol.info To purify this compound from potential byproducts of a chemical synthesis, a crude mixture is loaded onto the top of a column packed with a stationary phase, typically silica (B1680970) gel. researchgate.net
An appropriate solvent system (eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column. biotech-asia.org The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Fractions are collected as the solvent exits the column and are typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure desired product. researchgate.net
Recrystallization
Recrystallization is a powerful purification technique for solid compounds. mt.com If this compound is a solid at room temperature or can be solidified, this method can be used to achieve high purity. The process involves dissolving the impure compound in a minimal amount of a hot solvent in which it is highly soluble at elevated temperatures but poorly soluble at cooler temperatures. youtube.comyoutube.com
As the saturated solution is allowed to cool slowly, the solubility of the compound decreases, and it crystallizes out of the solution, forming a pure crystalline lattice that excludes the impurities. mt.comyoutube.com The impurities remain dissolved in the cold solvent (the mother liquor). The pure crystals are then collected by filtration. youtube.com
Table 2: Common Purification Techniques for this compound
| Technique | Stationary Phase/Solvent | Principle of Separation |
|---|---|---|
| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate mixture | Separation based on differential polarity and adsorption to the stationary phase. researchgate.netbiotech-asia.org |
| Recrystallization | A single solvent or solvent pair where solubility is high when hot and low when cold. | Purification based on differences in solubility between the desired compound and impurities at varying temperatures. youtube.com |
Mentioned Compounds
Biochemical Research Focusing on Mechanistic Transformations and Interactions
Enzymatic and Microbial Transformations of Phenylethanols
Specific studies detailing the enzymatic and microbial transformation of 2-(3,4-Dimethylphenyl)ethanol are not extensively documented. However, the biotransformation of its parent compound, 2-phenylethanol (B73330) (2-PE), has been widely studied and provides a model for potential metabolic pathways. Microorganisms, particularly yeasts and bacteria, are known to metabolize 2-PE through pathways like the Ehrlich pathway, which involves the conversion of L-phenylalanine to 2-PE. mdpi.comnih.gov
Microbes can also directly transform exogenously supplied 2-phenylethanol and its derivatives. These transformations often involve oxidation reactions, such as hydroxylation of the aromatic ring or oxidation of the ethanol (B145695) side chain. For instance, various microbial strains can hydroxylate 2-phenylethanol to produce valuable compounds like tyrosol. Given this precedent, it is plausible that microorganisms equipped with suitable oxygenase enzymes could transform this compound into various hydroxylated or oxidized derivatives. The presence of the dimethyl groups on the phenyl ring might influence the position of hydroxylation due to steric hindrance or electronic effects, potentially leading to novel metabolites.
| Microorganism | Transformation Pathway/Reaction | Key Products | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Ehrlich Pathway (from L-phenylalanine) | 2-Phenylethanol | mdpi.com |
| Kluyveromyces marxianus (Yeast) | Ehrlich Pathway (from L-phenylalanine) | 2-Phenylethanol | mdpi.com |
| Bacillus licheniformis (Bacteria) | Metabolism and tolerance studies | Metabolites related to oxidative stress response | mdpi.com |
| Various Bacteria (e.g., Brevibacterium linens) | Production from L-phenylalanine | 2-Phenylethanol | mdpi.com |
In Vitro Studies of Molecular Target Interactions (e.g., enzyme-substrate, receptor binding)
Direct in vitro studies on the molecular target interactions of this compound are not readily found in the literature. However, its structure as a substituted ethanol derivative suggests potential interactions with enzymes that metabolize alcohols and with neuronal receptors sensitive to alcohol compounds.
Enzyme-Substrate and Enzyme Inhibition: The primary enzymes responsible for ethanol metabolism are alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). scbt.com It is conceivable that this compound could act as a substrate for ADH, being oxidized to its corresponding aldehyde, 2-(3,4-dimethylphenyl)acetaldehyde. The affinity (Km) and maximum reaction velocity (Vmax) would depend on how the bulky dimethylphenyl group fits into the enzyme's active site.
Conversely, the compound could act as an enzyme inhibitor. scbt.com For instance, it might compete with ethanol for the active site of ADH (competitive inhibition) or bind to another site on the enzyme to interfere with its function (non-competitive or uncompetitive inhibition). researchgate.net Molecules structurally similar to enzyme substrates but unreactive, such as formamides in the case of ADH, can act as potent inhibitors. researchgate.net
Receptor Binding: Ethanol and other small alcohol molecules are known to interact with various neuronal receptors, most notably the GABA-A receptors, which are major inhibitory neurotransmitter receptors in the brain. nih.gov Ethanol can potentiate the effect of GABA, leading to sedative effects. Studies have shown that ethanol can competitively inhibit the binding of certain antagonist molecules to specific subunits of the GABA-A receptor. nih.gov The lipophilicity and structural conformation of this compound, with its aromatic ring and alkyl substituents, could facilitate its interaction with hydrophobic pockets on receptor proteins, potentially modulating their activity.
| Molecular Target | Type of Interaction | Potential Effect | Reference |
|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Substrate Binding or Competitive Inhibition | Metabolism to an aldehyde or inhibition of other alcohol metabolism | scbt.comresearchgate.net |
| GABA-A Receptors | Allosteric Modulation / Competitive Binding | Potentiation of inhibitory neurotransmission (sedative effects) | nih.gov |
| NMDA Receptors | Antagonism | Inhibition of excitatory neurotransmission | dntb.gov.ua |
| Cytochrome P450 Enzymes (e.g., CYP2E1) | Substrate Binding | Oxidative metabolism | nih.govpharmacylibrary.com |
Development of Chemical Probes for Biochemical Assays
There is no evidence in the scientific literature of this compound being developed or used as a chemical probe. Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study that target's function in a biological system.
The development of a chemical probe from a starting molecule like this compound would require significant chemical modification. Key features often incorporated into chemical probes include:
A reporter tag: This could be a fluorescent group, a biotin (B1667282) molecule for affinity purification, or a radiolabel for imaging.
A reactive group: Photoreactive groups like diazirines or benzophenones can be added to allow the probe to covalently bind to its target protein upon UV irradiation, facilitating target identification.
A linker: A chemical chain is often used to connect the core molecule to the reporter or reactive group without disrupting its binding to the target.
Theoretically, the this compound scaffold could serve as a starting point for designing probes for a target that recognizes substituted aromatic alcohols, such as specific ADH isozymes or receptor subtypes. The synthesis would involve adding functional groups for the attachment of linkers and tags.
Mechanistic Studies of Biodegradation Pathways (e.g., Oxidative Metabolism)
While the specific biodegradation pathway of this compound has not been elucidated, the metabolism of its constituent parts—the ethanol side chain and the dimethylphenol core—provides a strong basis for a hypothetical pathway. The degradation would likely be initiated by microbial action in environments like soil or water.
Oxidative Metabolism: The most probable initial step in the aerobic biodegradation of this compound is the oxidation of the primary alcohol group. This is a common biological reaction catalyzed by alcohol dehydrogenases to form the corresponding aldehyde, 2-(3,4-dimethylphenyl)acetaldehyde. This aldehyde would then likely be further oxidized by an aldehyde dehydrogenase to form 2-(3,4-dimethylphenyl)acetic acid. researchgate.net
Following the side-chain oxidation, the microbial degradation would likely target the aromatic ring. Bacteria that degrade alkylated phenols often employ oxygenase enzymes to hydroxylate the ring, which is a critical step for subsequent ring cleavage. nih.govfrontiersin.org For a dimethyl-substituted ring, a monooxygenase or dioxygenase could add hydroxyl groups, leading to a substituted catechol or protocatechuate derivative. This di-hydroxylated intermediate can then undergo ring fission, where a dioxygenase enzyme breaks the aromatic ring, leading to linear metabolites that can enter central metabolic pathways like the Krebs cycle. frontiersin.org
A plausible oxidative biodegradation pathway could therefore be:
Side-Chain Oxidation: this compound → 2-(3,4-Dimethylphenyl)acetaldehyde → 2-(3,4-Dimethylphenyl)acetic acid.
Ring Hydroxylation: 2-(3,4-Dimethylphenyl)acetic acid is hydroxylated by an oxygenase to form a dihydroxy derivative (e.g., a catechol).
Ring Cleavage: The resulting catechol derivative undergoes either ortho or meta cleavage by a dioxygenase, breaking the aromatic ring.
Further Metabolism: The resulting aliphatic products are further processed into central metabolic intermediates.
Future Directions and Emerging Research Avenues for Dimethylphenyl Ethanol Studies
Innovations in Stereoselective and Sustainable Synthetic Methodologies
The synthesis of chiral aromatic alcohols is a significant focus in the pharmaceutical and fine chemical industries. Future research is expected to move beyond traditional synthetic routes toward more innovative and sustainable methods.
Biocatalysis represents a key frontier. The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases, offers a green and highly selective method for producing enantiomerically pure alcohols. nih.gov Research into novel microbial strains or genetically engineered enzymes could yield catalysts specifically tailored for the asymmetric reduction of corresponding ketones to produce chiral 2-(3,4-Dimethylphenyl)ethanol. nih.govgoogle.com This approach provides high enantioselectivity under mild reaction conditions, minimizing waste and energy consumption. nih.govjeffleenovels.com The enzymatic kinetic resolution of racemic phenylethanol mixtures is another promising sustainable strategy being optimized. nih.govnih.gov
Exploration of Novel Chemical Reactivities and Reaction Pathways
The reactivity of this compound is primarily dictated by its primary alcohol and substituted aromatic ring. While standard reactions such as oxidation, esterification, and etherification are predictable, future research could uncover novel transformations.
Oxidation: Green oxidation methods, such as photochemical protocols using air as the oxidant or enzymatic systems, could selectively convert the alcohol to 2-(3,4-dimethylphenyl)acetaldehyde or 2-(3,4-dimethylphenyl)acetic acid. researchgate.netrsc.orgrsc.org These products are valuable intermediates in the fragrance and pharmaceutical industries.
Esterification: Enzymatic esterification, using lipases with various acyl donors, can produce a range of esters with potential applications as flavor and fragrance compounds in an environmentally friendly manner. nih.gov
C-H Functionalization: Modern catalytic methods could enable the selective functionalization of the C-H bonds on the aromatic ring or the ethyl chain, providing direct pathways to more complex derivatives without the need for pre-functionalized starting materials.
Advanced Computational Modeling for Structure-Function Prediction
Computational chemistry offers powerful tools to predict the properties and potential applications of molecules like this compound before engaging in extensive lab work.
Future research will likely employ advanced modeling techniques to:
Predict Biological Activity: Molecular docking simulations can predict how the molecule might interact with biological targets such as enzymes or receptors. Quantitative Structure-Activity Relationship (QSAR) studies can correlate its structural features with potential therapeutic or toxic effects. nih.gov
Elucidate Reaction Mechanisms: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, calculate activation energies, and predict the outcomes of novel chemical transformations.
Simulate Material Properties: For applications in materials science, computational models can predict how the molecule will behave in a condensed phase, including its self-assembly tendencies and electronic properties. annualreviews.orgucl.ac.uk
Integration into Materials Science and Supramolecular Chemistry Research
The unique combination of a hydroxyl group and an aromatic ring makes this compound a compelling building block for new materials.
Polymer Chemistry: The hydroxyl group can act as a monomer initiation site for polymerization, allowing for its incorporation into polyesters, polyurethanes, or polyethers. The dimethylphenyl group would impart specific thermal and mechanical properties to the resulting polymer.
Supramolecular Assembly: The aromatic ring is capable of engaging in non-covalent interactions like π-π stacking, while the hydroxyl group can form hydrogen bonds. researchgate.netnih.gov This dual functionality could be exploited in the design of self-assembling systems, liquid crystals, or molecular gels. Research in this area would explore how the molecule organizes itself and with other complementary molecules to form ordered supramolecular structures. nih.govbeilstein-journals.org
Deeper Mechanistic Understanding of Biochemical Pathways Involving Dimethylphenyl Ethanol (B145695) Motifs
Understanding how xenobiotic compounds like this compound are metabolized by living organisms is crucial for assessing their biological impact. Although specific pathways for this molecule are not yet elucidated, they can be inferred from known metabolic routes for similar structures. mdpi.comnih.govfrontiersin.org
The probable metabolic pathway involves a two-step oxidation process.
Oxidation to Aldehyde: The primary alcohol group is likely oxidized to the corresponding aldehyde, 2-(3,4-dimethylphenyl)acetaldehyde, by cytosolic enzymes such as alcohol dehydrogenases (ADHs). nih.govasm.org
Oxidation to Carboxylic Acid: The resulting aldehyde would then be rapidly converted to 2-(3,4-dimethylphenyl)acetic acid by aldehyde dehydrogenases (ALDHs). google.com
Further research could also investigate secondary metabolic pathways, such as hydroxylation of the aromatic ring by cytochrome P450 enzymes or conjugation reactions (e.g., glucuronidation) that facilitate excretion. nih.gov Elucidating these pathways is essential for understanding the compound's pharmacokinetic and toxicological profile.
Q & A
Q. What are the recommended synthetic routes for 2-(3,4-Dimethylphenyl)ethanol, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Biocatalytic Asymmetric Reduction : Use Saccharomyces cerevisiae in natural deep eutectic solvents (NADES) for enantioselective reduction of 1-(3,4-dimethylphenyl)ethanone. NADES with 20% water content optimizes enantiomeric excess (e.g., >90% ee) and conversion rates .
- Chemical Synthesis : Employ LiAlH₄ or NaBH₄ for ketone reduction. Monitor gas evolution (e.g., H₂) and use inert atmospheres to prevent side reactions. Purity can be enhanced via recrystallization or column chromatography .
- Key Considerations : Hazard analysis (e.g., gas evolution, exothermicity) and solvent selection (e.g., DMF for polar intermediates) are critical for reproducibility .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structure?
Methodological Answer:
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental workflows?
Methodological Answer:
- Solubility : Miscible in ethanol, DCM, and DMF; sparingly soluble in hexanes. Pre-saturate solvents to avoid precipitation during reactions .
- Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Monitor for color changes (yellowing indicates degradation) .
- Density : ~0.98–0.99 g/cm³ (similar to substituted benzyl alcohols); calibrate pipettes for volumetric accuracy .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized in the asymmetric synthesis of this compound?
Methodological Answer:
- NADES Screening : Test choline chloride-based NADES with varying water content (10–30%). Higher water content (20%) improves yeast activity and ee .
- Substrate Engineering : Introduce electron-withdrawing groups (e.g., -Cl) to the ketone precursor to enhance reduction selectivity.
- Kinetic Resolution : Use lipases (e.g., CAL-B) for dynamic kinetic resolution of racemic mixtures .
Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
Methodological Answer:
- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) and compare with literature protocols .
- Data Reanalysis : Re-examine NMR spectra for solvent peaks (e.g., DMSO-d₅ at δ 2.5 ppm) or impurities. Use high-field instruments (≥400 MHz) for resolution .
- Collaborative Verification : Cross-validate results with independent labs using standardized methods (e.g., USP guidelines for chiral alcohols) .
Q. What methodologies are recommended for assessing the environmental impact of this compound?
Methodological Answer:
- Ecotoxicology : Perform Daphnia magna acute toxicity assays (LC₅₀) and algal growth inhibition tests .
- Biodegradation : Use OECD 301F (manometric respirometry) to evaluate microbial degradation in aqueous systems.
- Bioaccumulation : Calculate logP (estimated ~2.8) to predict lipid solubility and potential biomagnification .
Q. How do structural modifications (e.g., substituent position, electronic effects) influence the bioactivity of this compound derivatives?
Methodological Answer:
- SAR Studies :
- Substituent Position : Compare 3,4-dimethyl vs. 2,4-dimethyl analogs. Bulkier groups reduce membrane permeability but enhance target binding .
- Electronic Effects : Electron-donating groups (e.g., -OCH₃) increase antioxidant activity, while electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial potency .
- Computational Modeling : Use DFT calculations to correlate HOMO/LUMO gaps with redox activity or docking simulations for receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
